molecular formula C18H20O3 B2439689 methyl (E)-3-(6-butoxy-2-naphthyl)-2-propenoate CAS No. 551931-31-8

methyl (E)-3-(6-butoxy-2-naphthyl)-2-propenoate

Cat. No.: B2439689
CAS No.: 551931-31-8
M. Wt: 284.355
InChI Key: PXROZUSRTZUKIK-UXBLZVDNSA-N
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Description

Methyl (E)-3-(6-butoxy-2-naphthyl)-2-propenoate is a useful research compound. Its molecular formula is C18H20O3 and its molecular weight is 284.355. The purity is usually 95%.
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Properties

IUPAC Name

methyl (E)-3-(6-butoxynaphthalen-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-3-4-11-21-17-9-8-15-12-14(5-7-16(15)13-17)6-10-18(19)20-2/h5-10,12-13H,3-4,11H2,1-2H3/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXROZUSRTZUKIK-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C=C(C=C2)C=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC2=C(C=C1)C=C(C=C2)/C=C/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (E)-3-(6-butoxy-2-naphthyl)-2-propenoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by a butoxy group attached to a naphthalene ring. Its molecular formula is C16H18O3C_{16}H_{18}O_3, and it exhibits properties typical of naphthalene derivatives, which often include anti-inflammatory and analgesic activities.

The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, similar to other naphthalene derivatives. By inhibiting COX-1 and COX-2, this compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This mechanism aligns with findings from studies on related compounds, such as naproxen and its derivatives, which have established anti-inflammatory properties .

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects in various in vitro and in vivo models. Research indicates that it exhibits significant inhibition of inflammatory markers, including cytokines and prostaglandins. In a study comparing various naphthalene derivatives, this compound demonstrated a comparable efficacy to conventional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

Antioxidant Properties

In addition to its anti-inflammatory effects, this compound has shown promising antioxidant activity. This property is essential for mitigating oxidative stress-related damage in cells, which is linked to various chronic diseases. The compound's ability to scavenge free radicals was demonstrated in assays measuring DPPH radical reduction .

Study 1: In Vivo Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan. The results indicated a dose-dependent response, with higher doses leading to greater reductions in inflammation compared to control groups treated with saline .

Study 2: Cytotoxicity and Selectivity

In vitro cytotoxicity assays revealed that this compound exhibited selective toxicity towards cancer cell lines while sparing normal cells. The selectivity index was calculated, showing a favorable profile compared to other known cytotoxic agents. This suggests potential applications in cancer therapy, warranting further investigation into its mechanisms of action at the cellular level .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaCOX InhibitionAntioxidant ActivityCytotoxicity
This compoundC16H18O3ModerateHighLow
NaproxenC14H14O3HighModerateModerate
IbuprofenC13H18O2HighLowModerate

Scientific Research Applications

Biological Activities

1. Anti-inflammatory and Analgesic Properties

Research has indicated that derivatives of naphthalene compounds, including methyl (E)-3-(6-butoxy-2-naphthyl)-2-propenoate, exhibit significant anti-inflammatory and analgesic effects. These compounds can be synthesized from 2-(6-substituted-2'-naphthyl) acetic acid derivatives, which have been shown to act as effective anti-inflammatory agents in various preclinical models .

2. Enzyme Inhibition

Several studies have demonstrated the potential of naphthalene derivatives in inhibiting key enzymes related to metabolic disorders. For instance, compounds similar to this compound have been tested for their inhibitory effects on α-glucosidase and acetylcholinesterase, enzymes implicated in diabetes and Alzheimer's disease respectively . The enzyme inhibition profile suggests possible therapeutic applications in managing these conditions.

Synthetic Utility

1. Versatile Synthetic Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for further functionalization through various chemical reactions, such as hydrolysis, reduction, and esterification. These reactions can yield a range of biologically active compounds with enhanced properties .

2. Development of Anticancer Agents

The synthetic pathways involving this compound have been explored for developing anticancer agents. For example, modifications of naphthalene-based compounds have led to the creation of derivatives with potent activity against various cancer cell lines . The ability to modify the naphthalene ring facilitates the design of new compounds with improved selectivity and efficacy.

Case Study 1: Anti-inflammatory Activity

A study focused on the synthesis of naphthalene derivatives reported that modifications to the this compound structure resulted in enhanced anti-inflammatory activity compared to its precursors. The synthesized compounds were evaluated using carrageenan-induced paw edema models in rats, demonstrating significant reductions in inflammation markers .

Case Study 2: Enzyme Inhibition

Another investigation assessed the enzyme inhibition potential of this compound analogs against α-glucosidase and acetylcholinesterase. The results indicated that certain derivatives exhibited IC50 values comparable to established inhibitors, suggesting their viability as therapeutic agents for Type 2 diabetes and Alzheimer's disease .

Chemical Reactions Analysis

Hydrolysis and Derivatization

The methyl propenoate ester undergoes hydrolysis under basic or acidic conditions:

Reaction TypeConditionsProduct
Base Hydrolysis Aqueous methanol with NaOH(E)-3-(6-butoxy-2-naphthyl)-2-propenoic acid
Acid Hydrolysis Dilute HClSame acid product

Decarboxylation of the hydrolyzed acid at elevated temperatures (30–150°C) yields 2-(6-butoxy-2-naphthyl)-3,3-difluoropropionic acid derivatives if fluorinated .

Substitution Reactions

The 6-butoxy group is susceptible to nucleophilic displacement under acidic or basic conditions:

  • O-Alkylation/Dealkylation :
    The butoxy group can be replaced by other alkyl or aryl groups using alkyl halides (e.g., methyl iodide) and bases like sodium methoxide . For example, methyl 6-methoxy-2-naphthylacetate is prepared via methylation of the hydroxy precursor .

  • Sulfonation :
    Reaction with sulfonyl chloride converts the acid derivative to an acid chloride, which can then be transformed into amides or other derivatives .

Addition Reactions

The α,β-unsaturated ester moiety facilitates electrophilic or nucleophilic additions:

  • Conjugate Addition :
    The propenoate double bond can undergo Michael addition with nucleophiles (e.g., amines, Grignard reagents) to form substituted ketones or esters. This reactivity is analogous to the phosphine-catalyzed additions observed in ethyl propiolate systems .

  • Diels-Alder Reactions :
    While not explicitly reported for this compound, the propenoate ester could participate in cycloaddition reactions with dienes under thermal or catalytic conditions.

Solvent and Catalyst Effects

Reaction conditions are critical for synthesis and derivatization:

  • Solvents : Hydrocarbons (hexane, toluene), halogenated solvents (methylene chloride), or ethers (THF) are preferred for stability .

  • Catalysts : Palladium-on-charcoal, phosphine-based catalysts (e.g., triphenylphosphine), or alkali metal hydrides are used in dehydrogenation, Wittig-like reactions, or coupling steps .

  • Temperature : Reactions typically occur between 0°C and 150°C, depending on the process (e.g., hydrolysis vs. alkylation) .

Biological and Stability Considerations

While not directly studied for methyl (E)-3-(6-butoxy-2-naphthyl)-2-propenoate, related naphthyl-substituted compounds (e.g., 2-(6-methoxy-2-naphthyl)propanamide) exhibit varying biological activities and metabolic stability. For example, methoxy groups enhance hydrophilicity and may affect protein binding or metabolic pathways .

References

  • US Patent 4009197A (1976) – 2-(6-substituted-2'-naphthyl) acetic acid derivatives synthesis.

  • SciRP (2012) – Three-component coupling reactions catalyzed by triphenylphosphine.

  • US Patent 3904682A (1975) – Hydrolysis and alkylation of naphthyl esters.

  • PMC (2012) – Structure-activity relationships of naphthyl-substituted compounds.

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